tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide is a fascinating compound with a unique molecular structure that combines elements of both organic and heterocyclic chemistry. Its structure consists of a cyclopentane ring fused to an oxathiazole ring, bearing a tert-butyl ester and two sulfonyl groups, making it an intriguing subject for synthetic and applied research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide typically involves multi-step processes starting from readily available precursors. A common approach includes the construction of the cyclopentane ring followed by the introduction of the oxathiazole moiety. Key steps often involve cyclization reactions, esterification, and sulfonylation under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts are optimized to yield the desired compound with high purity and enantiomeric specificity.
Industrial Production Methods
On an industrial scale, the production of this compound would require scalable and economically feasible methods. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to ensure consistent quality and yield. Catalysts and solvents would be carefully selected to minimize environmental impact and cost, ensuring the process is both sustainable and economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents to modify functional groups or increase the oxidation state of certain atoms.
Reduction: : Utilizing reducing agents to transform certain functional groups or reduce the compound’s overall oxidation state.
Substitution: : Replacing functional groups with others under appropriate conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction but often include controlled temperature and specific solvents to optimize reaction efficiency and yield.
Major Products
Major products of these reactions depend on the target functional group transformations. For instance, oxidation may lead to sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions could introduce various functional groups, enhancing the compound’s applicability in different contexts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows chemists to explore novel reaction mechanisms and develop new synthetic pathways.
Biology
In biological research, this compound could be used to study enzyme interactions and biochemical pathways. Its structural features enable it to mimic certain natural substrates or inhibitors, providing insights into biological processes and potential therapeutic applications.
Medicine
Medicinal chemists might investigate this compound for its potential pharmaceutical properties. Its unique structure could lead to the development of novel drugs with specific targets, such as enzymes or receptors, offering new treatments for various diseases.
Industry
Industrially, this compound could find applications in materials science, such as the development of new polymers or as a precursor for specialty chemicals. Its versatility and reactivity make it a valuable asset for industrial chemists.
Wirkmechanismus
The mechanism by which tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide exerts its effects largely depends on its interaction with molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site, preventing substrate access. The pathways involved could include various signal transduction mechanisms, leading to altered cellular responses. Detailed studies would reveal specific molecular interactions and pathways affected by this compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide include other heterocyclic esters and sulfonyl derivatives. Examples include:
Tert-butyl tetrahydrocyclopentathiazole carboxylate
Tert-butyl oxathiazole dicarboxylate
Sulfonyl cyclopentane derivatives
The uniqueness of this compound lies in its specific fusion of cyclopentane and oxathiazole rings, combined with the functional groups present, which provide distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl (3aR,6aS)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)15-9(12)11-7-5-4-6-8(7)16-17(11,13)14/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCYXVZFSELKH-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2OS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@@H]2OS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.